

2-Chloro-4-(chloromethyl)pyridine CAS number 101990-73-2

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Compound of Interest

Compound Name: 2-Chloro-4-(chloromethyl)pyridine

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An In-Depth Technical Guide to **2-Chloro-4-(chloromethyl)pyridine** (CAS 101990-73-2): A Bifunctional Scaffold for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of **2-Chloro-4-(chloromethyl)pyridine**, a pivotal intermediate in modern synthetic and medicinal chemistry. We will delve into its synthesis, explore the mechanistic nuances of its dual reactivity, detail its applications in pharmaceutical development, and provide essential safety protocols. This document is structured to serve as a practical resource, blending established chemical principles with actionable, field-proven insights.

Core Physicochemical Characteristics

2-Chloro-4-(chloromethyl)pyridine is a bifunctional organic compound that serves as a highly versatile building block.^[1] Its utility stems from the presence of two distinct and selectively addressable electrophilic centers. The table below summarizes its key physical and chemical properties.

Property	Value	Source(s)
CAS Number	101990-73-2	[2] [3] [4]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[1] [2] [3] [4]
Molecular Weight	162.02 g/mol	[1] [3] [4] [5]
Appearance	Amber or yellow liquid	[2] [4] [6]
Density	1.324 g/cm ³	[3]
Boiling Point	51°C @ 0.9 Torr	[3]
IUPAC Name	2-chloro-4-(chloromethyl)pyridine	[4]
Solubility	Soluble in DMF, DMSO, CCl ₄ , CH ₂ Cl ₂ . Low solubility in water.	[1] [6] [7]
Storage	Store long-term at -20°C in a dry, well-ventilated area.	[2] [8]

Synthesis and Manufacturing: Strategic Pathways

The predominant industrial synthesis of **2-Chloro-4-(chloromethyl)pyridine** involves the side-chain chlorination of 2-chloro-4-methylpyridine. The choice of this precursor is strategic, as the methyl group at the 4-position is activated for free-radical halogenation due to its benzylic-like character, allowing for selective functionalization without disturbing the pyridine core initially.

The overall synthetic strategy can be visualized as a multi-step process, often starting from readily available picoline derivatives.

Pathway A: From 2-Amino-4-methylpyridine

2-Amino-4-methylpyridine

 $\text{NaNO}_2, \text{H}^+$

Diazonium Salt Intermediate

 $\text{H}_2\text{O}, \Delta$

2-Hydroxy-4-methylpyridine

 POCl_3

2-Chloro-4-methylpyridine

Pathway B: From 2-Methylpyridine

2-Methylpyridine

 $\text{H}_2\text{O}_2, \text{Acetic Acid}$

2-Methylpyridine N-oxide

 POCl_3

2-Chloro-4-methylpyridine

Final Chlorination Step

2-Chloro-4-methylpyridine

 $\text{SO}_2\text{Cl}_2 / \text{AIBN}$ or Cl_2 , light

2-Chloro-4-(chloromethyl)pyridine

[Click to download full resolution via product page](#)*General synthetic pathways to **2-Chloro-4-(chloromethyl)pyridine**.*

Detailed Protocol: Radical Chlorination of 2-Chloro-4-methylpyridine

This protocol describes a common and scalable method for the synthesis of the title compound. The use of sulfonyl chloride (SO_2Cl_2) and a radical initiator like azobisisobutyronitrile (AIBN) provides a controlled source of chlorine radicals, favoring monosubstitution on the activated methyl group.^{[7][9]}

Materials:

- 2-Chloro-4-methylpyridine (1.0 mol, 127.57 g)
- Carbon tetrachloride (CCl_4) (300 mL)
- Sulfonyl chloride (SO_2Cl_2) (1.0 mol, 135 g)
- Azobisisobutyronitrile (AIBN) (0.002 mol, 0.32 g)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

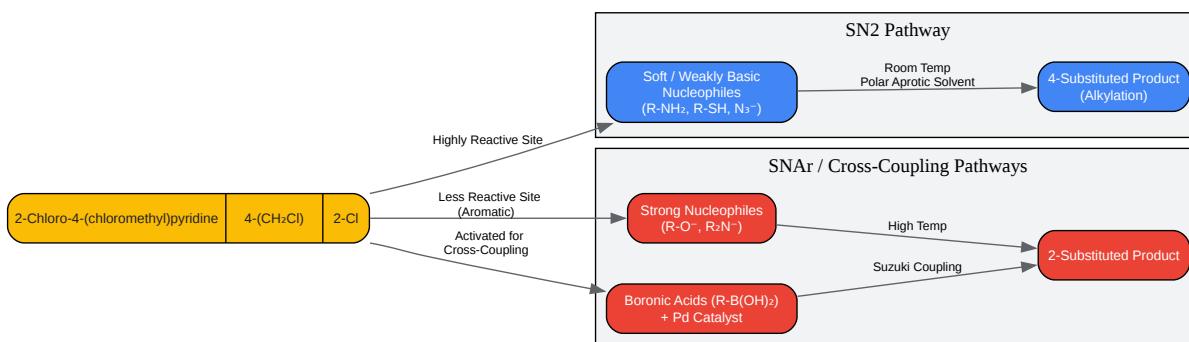
- Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to an HCl trap, add 2-chloro-4-methylpyridine (127 g) and CCl_4 (300 mL).
- Initiation: Heat the mixture to 80°C with stirring.
- Chlorination: Begin the dropwise addition of SO_2Cl_2 (135 g). During the addition, add the AIBN initiator in small portions. The causality here is critical: AIBN decomposes thermally to generate radicals that initiate the chain reaction, while the slow addition of SO_2Cl_2 maintains a low, steady concentration of chlorine radicals, minimizing over-chlorination.
- Reaction Monitoring: Maintain the reaction at 80°C for 3 hours after the addition is complete. The reaction progress can be monitored by gas chromatography (GC) to track the

consumption of the starting material.[1]

- Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated sodium bicarbonate solution until the pH of the aqueous layer is >7.0 . This neutralizes residual acidic byproducts like HCl and SO₂.
- Purification: Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (CCl₄) by distillation under reduced pressure. The resulting crude product is **2-chloro-4-(chloromethyl)pyridine**.
- Yield: This process typically yields the product in the range of 77-85%. [1][9] Further purification, if necessary, can be achieved by vacuum distillation.

Mechanistic Insights into Dual Reactivity

The profound utility of **2-Chloro-4-(chloromethyl)pyridine** in drug development lies in its nature as a bifunctional electrophile, offering two distinct sites for nucleophilic attack.[1] The ability to selectively functionalize one site over the other through careful selection of reagents and conditions is a cornerstone of its application.



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Orthogonal reactivity of 2-Chloro-4-(chloromethyl)pyridine.

The 4-(Chloromethyl) Group: A Potent S_n2 Electrophile

The chloromethyl group at the 4-position is the more reactive of the two electrophilic sites.[\[1\]](#) It functions as a potent alkylating agent, readily undergoing nucleophilic substitution reactions via an S_n2 mechanism.

- Mechanism: This pathway involves a direct, backside attack by a nucleophile on the methylene carbon, displacing the chloride ion in a single concerted step.
- Favorable Conditions: These reactions are typically fast and can be carried out under mild conditions, often at room temperature in polar aprotic solvents like DMF or DMSO.[\[1\]](#)
- Nucleophile Choice: This site is preferentially attacked by a wide range of "soft" or moderately basic nucleophiles, including primary and secondary amines, thiols, and azide ions.[\[1\]](#)[\[10\]](#) This high reactivity is leveraged for covalently modifying biological targets or for linking the pyridine scaffold to other molecular fragments.[\[1\]](#)

The 2-Chloro Group: A Gateway for C-C and C-N Bond Formation

The chlorine atom at the 2-position of the pyridine ring is significantly less reactive towards direct nucleophilic substitution than the chloromethyl group. Its displacement requires harsher conditions or catalytic activation.

- Nucleophilic Aromatic Substitution (S_nAr): The electron-withdrawing effect of the ring nitrogen atom activates the 2-position towards S_nAr.[\[10\]](#)[\[11\]](#) This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. This process typically requires strong nucleophiles (like alkoxides) and elevated temperatures to overcome the energetic barrier of disrupting the ring's aromaticity.[\[12\]](#)
- Palladium-Catalyzed Cross-Coupling: This is the most powerful method for functionalizing the 2-position. The 2-chloro group is an excellent handle for reactions like Suzuki and Stille couplings.[\[1\]](#) These reactions use a palladium catalyst to couple the pyridine ring with organoboron or organotin reagents, respectively, enabling the formation of new carbon-

carbon bonds under relatively mild conditions. This allows for the introduction of complex aryl or alkyl groups, providing extensive structural diversification.[\[1\]](#)

Applications in Pharmaceutical Synthesis

The unique dual-reactivity profile of **2-Chloro-4-(chloromethyl)pyridine** makes it an invaluable intermediate in the synthesis of complex pharmaceuticals.

Case Study: Key Intermediate for Lafutidine

Lafutidine is a second-generation H₂ receptor antagonist used to treat ulcers.[\[9\]](#) A critical step in its synthesis involves the reaction of **2-Chloro-4-(chloromethyl)pyridine** with piperidine.[\[7\]](#)

- Reaction: In this step, the highly reactive chloromethyl group is targeted. Piperidine, acting as a nitrogen nucleophile, readily displaces the chloride at the 4-position via an S_N2 reaction to form 2-chloro-4-(piperidinylmethyl)pyridine.[\[7\]](#)
- Strategic Importance: This reaction proceeds selectively at the chloromethyl group under conditions that leave the 2-chloro position untouched, perfectly illustrating the principle of orthogonal reactivity. The remaining 2-chloro group is then used in a subsequent step for further elaboration to complete the synthesis of the final drug molecule.

Applications in Other Therapeutic Areas

This scaffold is a common starting point for libraries aimed at various biological targets.

Therapeutic Area / Target Class	Application	Source(s)
Antipsychotics	Used as a reagent in the synthesis of mGLUR5 modulators.	[13] [14]
Metabolic Disorders	Employed in the preparation of potent and orally bioavailable TGR5 agonists.	[13] [14]
Oncology	Serves as a scaffold for targeted covalent inhibitors (TCIs) by utilizing the alkylating chloromethyl group.	[1]
Anti-inflammatory Agents	Used as an intermediate for compounds that inhibit cyclooxygenase (COX) enzymes.	[1]

Safety, Handling, and Storage Protocols

Due to its high reactivity, **2-Chloro-4-(chloromethyl)pyridine** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

Hazard Class	Statement	Source
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	[5]
Skin Corrosion/Irritation (Category 1B)	H314: Causes severe skin burns and eye damage	[8] [15]
Serious Eye Damage (Category 1)	H318: Causes serious eye damage	[15]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[5]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[\[8\]](#)[\[16\]](#)
- Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of vapors.[\[8\]](#)[\[15\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[\[8\]](#)[\[15\]](#) Long-term storage at -20°C is recommended to maintain purity.[\[2\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[8\]](#)
- First Aid:
 - Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[8\]](#)[\[17\]](#)
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[8\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][16]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

2-Chloro-4-(chloromethyl)pyridine is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and orthogonal reactivity of its two distinct electrophilic centers. By enabling chemists to perform selective S_n2 alkylations at the 4-position or engage in sophisticated S_nAr and cross-coupling reactions at the 2-position, it provides a reliable and versatile pathway to complex heterocyclic compounds. This dual functionality secures its role as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials, making a thorough understanding of its properties essential for professionals in the field of chemical synthesis and drug discovery.

References

- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. (n.d.).
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).
- 2-Chloromethylpyridine - Wikipedia. (n.d.).
- 2-Chloro-4-methylpyridine - LookChem. (n.d.).
- EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).
- **2-Chloro-4-(chloromethyl)pyridine** | C6H5Cl2N - PubChem. (n.d.).
- Nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.).

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Sources

- 1. benchchem.com [benchchem.com]
- 2. 101990-73-2 2-Chloro-4-(chloromethyl)pyridine AKSci W9907 [aksci.com]
- 3. echemi.com [echemi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2-chloro-4-(chloromethyl)- (9CI) | 101990-73-2 [chemicalbook.com]
- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. youtube.com [youtube.com]
- 13. alkalimetals.com [alkalimetals.com]
- 14. lookchem.com [lookchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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